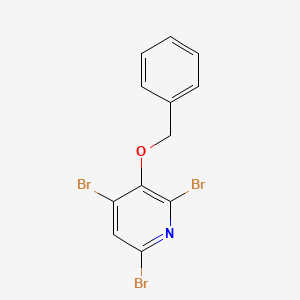
3-(Benzyloxy)-2,4,6-tribromopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-2,4,6-tribromopyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzyloxy group attached to the third position of the pyridine ring, and three bromine atoms at the second, fourth, and sixth positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2,4,6-tribromopyridine typically involves the bromination of 3-(Benzyloxy)pyridine. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving the overall quality of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2,4,6-tribromopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and organolithium compounds are commonly used.
Major Products Formed
The major products formed from these reactions include substituted pyridines, aldehydes, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Benzyloxy)-2,4,6-tribromopyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound is explored as a lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2,4,6-tribromopyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)pyridine: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
2,4,6-Tribromopyridine: Does not have the benzyloxy group, which limits its applications in the synthesis of more complex molecules.
3-(Benzyloxy)-2,4-dibromopyridine: Contains only two bromine atoms, resulting in different reactivity and properties compared to 3-(Benzyloxy)-2,4,6-tribromopyridine.
Uniqueness
This compound is unique due to the combination of the benzyloxy group and three bromine atoms, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic applications and research studies .
Properties
Molecular Formula |
C12H8Br3NO |
|---|---|
Molecular Weight |
421.91 g/mol |
IUPAC Name |
2,4,6-tribromo-3-phenylmethoxypyridine |
InChI |
InChI=1S/C12H8Br3NO/c13-9-6-10(14)16-12(15)11(9)17-7-8-4-2-1-3-5-8/h1-6H,7H2 |
InChI Key |
YZTHMNMXXXKLCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=C(C=C2Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















